2-Bromo-4-(chloromethyl)-6-methoxypyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
2-bromo-4-(chloromethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,4H2,1H3 |
InChI Key |
XCSADKHVWWRMJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)CCl)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 2 Bromo 4 Chloromethyl 6 Methoxypyridine Analogs
Reactivity of the Chloromethyl Substituent
The chloromethyl group (-CH₂Cl) at the 4-position of the pyridine (B92270) ring is a reactive site, primarily susceptible to nucleophilic substitution reactions. This reactivity is a key feature in the functionalization of this and related pyridine derivatives.
Nucleophilic Substitution Reactions for Diverse Functionalization
The carbon atom of the chloromethyl group is electrophilic and readily undergoes substitution by a wide variety of nucleophiles. This allows for the introduction of diverse functional groups at this position. The general mechanism involves the displacement of the chloride ion by a nucleophile.
Common nucleophiles that can be employed in these reactions include:
Oxygen nucleophiles: Alcohols and phenols can react to form ethers.
Nitrogen nucleophiles: Amines (primary, secondary, and heterocyclic) can be used to introduce amino groups.
Sulfur nucleophiles: Thiols are effective for creating thioether linkages.
The versatility of the chloromethyl group as a reactive handle is a cornerstone of its utility in synthetic chemistry.
Applications in Ligand Synthesis and Immobilization onto Supports
The reactivity of the chloromethyl group is particularly valuable in the synthesis of ligands for metal coordination and for the immobilization of molecules onto solid supports.
Pyridine-based ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. The chloromethyl group on pyridine analogs serves as a convenient anchor point for constructing more complex ligand architectures. By reacting with other molecules containing nucleophilic sites, multidentate ligands can be synthesized. These ligands can then be used to chelate metal ions, forming complexes with applications in catalysis, materials science, and bioinorganic chemistry.
The immobilization of chemical species onto solid supports is a critical technique for creating heterogeneous catalysts, solid-phase synthesis resins, and functionalized materials for separation and purification. The chloromethyl group can react with nucleophilic sites on the surface of solid supports, such as silica (B1680970) gel or polymers, to covalently attach the pyridine moiety. This process transforms a homogeneous molecule into a heterogeneous material, which can offer advantages in terms of catalyst recovery and reuse. The general approach involves the functionalization of the support material to introduce nucleophilic groups, followed by reaction with the chloromethylpyridine derivative.
Reactivity of the Bromine Substituent on the Pyridine Ring
The bromine atom at the 2-position of the pyridine ring is significantly less reactive towards classical nucleophilic aromatic substitution. However, it is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura with related compounds)
The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds. It typically involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For analogs like 2-bromopyridines, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 2-position.
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 2-bromopyridine (B144113) derivative.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination: The two organic fragments are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and functional group tolerance.
Below is a table summarizing typical conditions for Suzuki-Miyaura reactions involving 2-bromopyridine derivatives with various arylboronic acids, based on findings from related compounds.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 92 |
| 3 | 3-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 88 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 78 |
This data is representative of Suzuki-Miyaura reactions with 2-bromopyridine analogs and is for illustrative purposes.
Metal-Halogen Exchange Reactions for Further Functionalization
Metal-halogen exchange is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of 2-bromo-4-(chloromethyl)-6-methoxypyridine analogs, the bromine atom at the 2-position is susceptible to exchange with various metals, most commonly lithium or magnesium, to generate a highly reactive organometallic intermediate. This process is typically carried out at low temperatures to prevent side reactions. researchgate.net
The utility of this method lies in the subsequent reaction of the generated organometallic species with a wide array of electrophiles. For instance, treatment of a 2-bromopyridine derivative with an organolithium reagent, such as n-butyllithium, results in a lithium-halogen exchange to form a 2-lithiopyridine intermediate. This intermediate can then be trapped with electrophiles like aldehydes, ketones, carbon dioxide, or alkyl halides to introduce new functional groups at the 2-position.
Similarly, Grignard reagents can be prepared via bromine-magnesium exchange. This is often achieved using reagents like isopropylmagnesium chloride. The resulting pyridyl Grignard reagent is a versatile nucleophile for various coupling reactions. The choice of the metal (lithium or magnesium) and the reaction conditions can influence the selectivity and efficiency of the subsequent functionalization.
The table below summarizes representative metal-halogen exchange reactions on bromopyridine analogs and their subsequent functionalization.
| Bromopyridine Analog | Reagent | Electrophile | Product | Reference |
| 2-Bromopyridine | n-BuLi | Benzaldehyde | Phenyl(pyridin-2-yl)methanol | researchgate.net |
| 2,5-Dibromopyridine | i-PrMgCl·LiCl | Iodine | 2-Bromo-5-iodopyridine | znaturforsch.com |
| 3-Bromopyridine | LDA, then ZnCl2 | 4-Nitrophenyl iodide | 3-Bromo-4-(4-nitrophenyl)pyridine | znaturforsch.com |
| 2-Bromo-4-methoxypyridine (B110594) | Mesityllithium | N,N-Dimethylformamide | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | researchgate.net |
Reactivity of the Methoxy (B1213986) Group
The methoxy group at the 6-position of the pyridine ring is a key functional handle that can be manipulated to introduce further diversity into the molecular scaffold. Its primary reactivity involves demethylation to unmask a hydroxyl group.
The cleavage of the methyl-oxygen bond in the methoxy group to generate a hydroxyl group is a common transformation in the chemistry of methoxy-substituted aromatics and heteroaromatics. This reaction is particularly valuable as it provides access to pyridin-6-ol (or its tautomeric pyridone) derivatives, which are important precursors for a variety of biologically active compounds.
Several reagents are known to effect the demethylation of aryl methyl ethers, and these can be applied to this compound analogs. One of the most common and effective reagents for this purpose is boron tribromide (BBr3). orgsyn.orgnih.govcommonorganicchemistry.com The reaction typically proceeds by coordination of the Lewis acidic boron atom to the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov
Another classical method for the demethylation of methoxy groups is the use of molten pyridinium (B92312) hydrochloride. mdma.chresearchgate.netgoogle.comepo.org This reagent is particularly useful for large-scale syntheses due to its low cost and operational simplicity. mdma.chresearchgate.net The reaction is typically carried out at high temperatures, where the pyridinium ion acts as a proton source to activate the ether, and the chloride ion acts as the nucleophile. mdma.ch
The table below presents common reagents and general conditions for the demethylation of methoxypyridine analogs.
| Reagent | General Conditions | Mechanism | Reference |
| Boron Tribromide (BBr3) | Inert solvent (e.g., CH2Cl2), low temperature to room temperature | Lewis acid-assisted nucleophilic demethylation | orgsyn.orgnih.govcommonorganicchemistry.com |
| Pyridinium Hydrochloride | Neat, high temperature (e.g., 180-210 °C) | Proton-assisted nucleophilic demethylation | mdma.chresearchgate.netgoogle.comepo.org |
| Hydrogen Bromide (HBr) | In acetic acid, reflux | Strong acid-mediated ether cleavage | mdma.ch |
Pyridine Ring Functionalization and Transformations
The pyridine ring in this compound is an electron-deficient heterocycle, which influences its reactivity towards various reagents. The substituents already present on the ring direct the position of further functionalization.
The regioselectivity of reactions on a multi-substituted pyridine ring is governed by the electronic and steric effects of the existing substituents. In this compound, the nitrogen atom and the bromo and methoxy groups exert strong electronic influences.
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient pyridine rings bearing a good leaving group. stackexchange.comechemi.comwikipedia.org The bromine atom at the 2-position can be displaced by various nucleophiles. The positions ortho and para (2-, 4-, and 6-positions) to the ring nitrogen are activated towards nucleophilic attack due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer-like intermediate. stackexchange.comechemi.com Therefore, the 2-bromo substituent is susceptible to displacement by nucleophiles. The outcome of such reactions will also be influenced by the directing effects of the other substituents.
Directed ortho-metalation is another powerful strategy for the regioselective functionalization of pyridine rings. rsc.org A directing group can guide a strong base to deprotonate a specific ortho-position, creating a nucleophilic center that can then react with an electrophile. In the case of this compound, the methoxy group could potentially direct metalation to the 5-position. However, the presence of the acidic benzylic protons on the chloromethyl group and the potential for metal-halogen exchange at the 2-position would need to be considered and carefully controlled.
The following table outlines the expected regiochemical outcomes for different reaction types on a 2,4,6-trisubstituted pyridine scaffold, based on general principles of pyridine reactivity.
| Reaction Type | Directing Influences | Predicted Site of Reaction |
| Nucleophilic Aromatic Substitution | Activation by ring nitrogen and electron-withdrawing groups | C-2 (displacement of bromine) |
| Directed ortho-Metalation | Methoxy group as a potential directing group | C-5 |
| Electrophilic Aromatic Substitution | Deactivation by ring nitrogen; directing effect of substituents | Generally difficult; if forced, position would be dictated by the combined electronic effects of the substituents. |
Pyridine and its derivatives can undergo various rearrangement reactions under specific conditions, leading to the formation of isomeric structures or entirely new ring systems. These rearrangements can be induced by heat, light, or chemical reagents.
Photochemical rearrangements of pyridines are well-documented. arkat-usa.org For instance, irradiation of substituted pyridines can lead to the formation of Dewar pyridines, which can then rearomatize to give isomeric pyridines. arkat-usa.org The specific outcome of such photoreactions is dependent on the substitution pattern of the pyridine ring.
Thermal rearrangements of pyridine derivatives are also known. nih.govrsc.org At high temperatures, pyridine rings can undergo fragmentation and recombination, although such reactions often require harsh conditions and may lead to complex product mixtures. rsc.org
Rearrangements involving pyridinium salts are another important class of transformations. acs.orgresearchgate.netdigitellinc.comacs.orgresearchgate.net The formation of a pyridinium salt by N-alkylation or N-acylation activates the ring towards nucleophilic attack. Subsequent ring-opening and recyclization pathways can lead to the formation of other heterocyclic systems. acs.orgacs.org For example, the Zincke reaction involves the ring-opening of certain pyridinium salts by amines to form open-chain enamines. acs.orgacs.org
While specific rearrangement pathways for this compound have not been extensively reported, the general principles of pyridine rearrangements suggest potential, albeit likely challenging, avenues for structural diversification.
Theoretical and Computational Investigations of 2 Bromo 4 Chloromethyl 6 Methoxypyridine and Pyridine Analogs
Quantum Chemical Calculations
Quantum chemical calculations have emerged as a powerful tool for elucidating the structural and electronic properties of molecular systems. These computational methods provide valuable insights into the behavior of molecules, complementing experimental data and aiding in the prediction of their chemical reactivity. In the context of substituted pyridines, such as 2-Bromo-4-(chloromethyl)-6-methoxypyridine, these theoretical approaches are instrumental in understanding the influence of various substituents on the pyridine (B92270) ring.
Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed phases. acs.orgscispace.comnih.gov DFT has been successfully applied to study a range of substituted pyridine derivatives, providing accurate descriptions of their geometric and electronic properties. researchgate.netaps.orgnih.gov These studies are crucial for understanding the intricate interplay between the various functional groups attached to the pyridine core.
Geometry optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.netresearcher.life For substituted pyridines, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. nih.govresearchgate.net The optimization process identifies the minimum energy conformation on the potential energy surface, providing a detailed picture of the molecule's shape. researchgate.net For instance, in studies of similar substituted pyridine systems, DFT calculations have been used to confirm the planarity of the pyridine ring and to determine the orientation of the substituents relative to the ring. nih.gov
Table 1: Representative Optimized Geometrical Parameters of Substituted Pyridine Analogs from DFT Calculations
| Parameter | Bond Length (Å) / Angle (°) | Reference Compound | Computational Method |
| C-Br Bond Length | 1.88 - 1.92 | Bromo-substituted pyridines | B3LYP/6-311++G(d,p) |
| C-Cl Bond Length | 1.74 - 1.78 | Chloro-substituted pyridines | B3LYP/6-311++G(d,p) |
| C-O (methoxy) Bond Length | 1.35 - 1.37 | Methoxy-substituted pyridines | B3LYP/6-311++G(d,p) |
| C-N-C Angle | 116 - 118 | Pyridine | B3LYP/6-31G(d) |
| C-C-Br Angle | 119 - 121 | Bromo-substituted pyridines | B3LYP/6-311++G(d,p) |
Note: The data in this table is illustrative and represents typical ranges observed in DFT studies of various substituted pyridines. The exact values for this compound would require a specific calculation.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. cdnsciencepub.comiosrjournals.org DFT calculations are instrumental in assigning the observed vibrational bands to specific molecular motions. researchgate.netoaji.net Theoretical frequency calculations can predict the vibrational spectra of molecules like this compound, which can then be compared with experimental spectra for validation. researchgate.netresearchgate.net Studies on analogous substituted pyridines have demonstrated excellent correlation between calculated and experimental vibrational frequencies, aiding in the detailed assignment of complex spectra. cdnsciencepub.comjconsortium.com
Table 2: Illustrative Vibrational Frequencies (cm⁻¹) for Functional Groups in Pyridine Analogs
| Vibrational Mode | FT-IR Range (cm⁻¹) | FT-Raman Range (cm⁻¹) | Functional Group |
| C-H stretching | 3000 - 3100 | 3000 - 3100 | Pyridine ring |
| C-N stretching | 1250 - 1350 | 1250 - 1350 | Pyridine ring |
| C-Br stretching | 500 - 600 | 500 - 600 | Bromo group |
| C-Cl stretching | 650 - 850 | 650 - 850 | Chloromethyl group |
| C-O stretching | 1000 - 1300 | 1000 - 1300 | Methoxy (B1213986) group |
Note: These are general ranges and the precise frequencies for this compound may vary.
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.govwuxibiology.com DFT calculations are widely used to determine the energies of these orbitals and the resulting energy gap. researchgate.netnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com For substituted pyridines, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. researchgate.net
Table 3: Representative HOMO-LUMO Energy Gaps for Substituted Pyridine Systems
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Bromo-substituted Pyridine | -6.5 to -7.5 | -1.0 to -2.0 | 4.5 - 6.5 |
| Chloro-substituted Pyridine | -6.8 to -7.8 | -1.2 to -2.2 | 4.6 - 6.6 |
| Methoxy-substituted Pyridine | -5.5 to -6.5 | -0.5 to -1.5 | 4.0 - 6.0 |
Note: This data is generalized from studies on various substituted pyridines and the specific values for this compound would need to be calculated.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.dedeeporigin.com The MEP surface is color-coded to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net In substituted pyridines, the electronegative nitrogen atom and halogen substituents typically create regions of negative potential, while the hydrogen atoms of the pyridine ring are associated with positive potential. researchgate.net
Density Functional Theory (DFT) Studies on Pyridine Systems
Local Reactivity Descriptors (e.g., Fukui Functions)
Local reactivity descriptors, derived from conceptual density functional theory (DFT), are powerful tools for predicting the most reactive sites within a molecule. wikipedia.orgvub.benih.gov The Fukui function, ƒ(r), is a prominent descriptor that quantifies the change in electron density at a specific point when the total number of electrons in the system is altered. wikipedia.orgfaccts.de This allows for the identification of sites susceptible to electrophilic, nucleophilic, or radical attack.
The reactivity of a site k within a molecule towards different types of attack is predicted using condensed Fukui functions:
For nucleophilic attack (ƒk+): This function measures the reactivity of a site when the molecule accepts an electron. A higher value indicates a more favorable site for a nucleophile to attack. It is calculated from the electron densities of the neutral molecule (N electrons) and its anion (N+1 electrons). faccts.descm.com
For electrophilic attack (ƒk-): This function indicates the reactivity when a molecule donates an electron. The site with the highest value is the most susceptible to attack by an electrophile. It is derived from the electron densities of the neutral (N) and cationic (N-1) species. faccts.descm.com
For radical attack (ƒk0): This function is the average of ƒk+ and ƒk- and predicts reactivity towards radical species. mdpi.com
For this compound, theoretical calculations on analogous pyridine derivatives suggest a distinct distribution of reactivity. ijcrt.orgresearchgate.net The electron-withdrawing nature of the bromine atom and the nitrogen heteroatom significantly influences the electron density across the pyridine ring. Concurrently, the methoxy group acts as an electron-donating group through resonance, while the chloromethyl group is primarily an inductive electron-withdrawing substituent.
Based on DFT studies of similar substituted pyridines, the predicted reactive sites for this compound are summarized below. mdpi.comresearchgate.net The carbon of the chloromethyl group (C7) is expected to be the primary site for nucleophilic attack due to the polarizing effect of the adjacent chlorine atom. The pyridine ring carbons, particularly C3 and C5, are predicted to be the most susceptible to electrophilic attack.
| Atom/Site | Predicted Susceptibility to Nucleophilic Attack (ƒk+) | Predicted Susceptibility to Electrophilic Attack (ƒk-) | Notes |
|---|---|---|---|
| N1 (Pyridine Nitrogen) | Low | Moderate | Acts as a Lewis base, but ring carbons are often more reactive towards electrophiles. |
| C2 (Bromo-substituted) | Moderate | Low | Potential for nucleophilic aromatic substitution, influenced by the bromine leaving group. nih.gov |
| C3 | Low | High | Activated by the ortho-methoxy group for electrophilic attack. |
| C4 (Chloromethyl-substituted) | Low | Low | Site of substitution, reducing reactivity on the ring carbon itself. |
| C5 | Low | High | Activated by the para-methoxy group for electrophilic attack. |
| C6 (Methoxy-substituted) | Low | Low | Electron-rich due to the methoxy group. |
| C7 (Chloromethyl Carbon) | Very High | Low | Primary site for SN2 reactions due to the electronegative chlorine. researchgate.net |
Selection and Performance of Basis Sets and Exchange-Correlation Functionals
The accuracy of computational predictions in DFT is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. youtube.com An extensive body of research has benchmarked various combinations for pyridine-containing systems, providing guidance for studying molecules like this compound. bas.bgnih.govnih.gov
Exchange-Correlation Functionals: Functionals are approximations of the exchange and correlation energies of the electrons. They are often categorized on a metaphorical "Jacob's Ladder," with increasing complexity and accuracy.
Hybrid Functionals (e.g., B3LYP, PBE0): These are widely used and often provide a good balance of accuracy and computational cost for molecular geometries and properties of organic molecules. chemmethod.comtandfonline.com The B3LYP functional, in particular, has been shown to yield reliable results for pyridine derivatives. bas.bg
Range-Separated Hybrid Functionals (e.g., CAM-B3LYP, ωB97XD): These functionals improve upon standard hybrids, especially for describing non-covalent interactions, charge-transfer, and excited-state properties. nih.govnih.gov For instance, ωB97XD is often recommended for reaction mechanism studies due to its inclusion of empirical dispersion corrections. researchgate.net
Meta-GGA Functionals (e.g., M06-2X): These functionals can offer superior accuracy for main-group thermochemistry and kinetics. M06-2X has demonstrated strong performance for calculating reaction barriers in organic systems. nih.gov
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.
Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are popular for their efficiency. The 6-311++G(d,p) basis set is frequently used for geometry optimization and property calculations of pyridine derivatives, offering a good description of polarization (d,p) and diffuse functions (++) necessary for accurately modeling lone pairs and potential anionic character. ijcrt.orgchemmethod.comtandfonline.com
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. They are generally more computationally expensive but provide higher accuracy, especially when electron correlation is critical. nih.gov
Numerical Basis Sets (e.g., DNP): These can offer performance comparable to Gaussian-type basis sets like 6-31G(d,p) at a potentially lower computational cost for certain systems. researchgate.net
For a comprehensive study of this compound, a combination like B3LYP/6-311++G(d,p) or ωB97XD/6-311++G(d,p) would be appropriate for geometry optimization and reactivity analysis, providing a robust balance of accuracy and computational feasibility. bas.bgchemmethod.comresearchgate.net
| Methodology | Type | Strengths for Pyridine Systems | Common Applications |
|---|---|---|---|
| B3LYP | Hybrid Functional | Good balance of cost and accuracy for ground-state properties. bas.bgchemmethod.com | Geometry Optimization, Vibrational Frequencies, NMR Shifts. tandfonline.com |
| ωB97XD | Range-Separated Hybrid | Includes dispersion corrections, good for reaction energies and non-covalent interactions. researchgate.net | Reaction Pathways, Transition States, Interaction Energies. |
| M06-2X | Meta-GGA Hybrid | High accuracy for thermochemistry and reaction kinetics. nih.gov | Barrier Height Calculations, Stability Analysis. |
| 6-311++G(d,p) | Pople-style Basis Set | Flexible enough for accurate geometries and electronic properties of heteroaromatics. ijcrt.org | Standard for DFT calculations on medium-sized organic molecules. |
| aug-cc-pVTZ | Correlation-Consistent Basis Set | High accuracy, systematically improvable; good for weak interactions and electron correlation. nih.gov | Benchmark Calculations, High-Accuracy Energy Computations. |
Computational Spectroscopic Characterization
Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H and ¹³C)
Computational chemistry provides a powerful method for predicting the ¹H and ¹³C NMR chemical shifts of molecules, which is invaluable for structure elucidation and assignment of experimental spectra. nih.gov The most common and reliable method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. nih.govresearchgate.net The accuracy of GIAO-DFT calculations has been shown to be sufficient to distinguish between isomers and conformers of complex organic molecules. acs.org
For substituted pyridines, the calculated chemical shifts are highly sensitive to the chosen functional and basis set. Studies have shown that hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) often yield ¹³C chemical shifts with a root-mean-square deviation (RMSD) of around 2-3 ppm compared to experimental values, after appropriate scaling. tandfonline.comresearchgate.netacs.org
In this compound, the substituent effects on the pyridine ring are predictable. The electron-donating methoxy group at C6 is expected to cause a significant upfield shift (lower ppm) for the ortho (C5) and para (C2) carbons, and a downfield shift (higher ppm) for the ipso-carbon (C6). Conversely, the electronegative bromine at C2 will cause a downfield shift for C2. The chloromethyl group at C4 will have a smaller electronic effect on the ring carbons compared to the halogen and methoxy groups.
The predicted ¹H and ¹³C NMR chemical shifts for this compound, based on GIAO-DFT calculations of similar compounds, are presented below. acs.orgspectrabase.comnih.gov
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Shift Value |
|---|---|---|---|
| H3 | ~6.8 - 7.0 | - | Shielded by the adjacent methoxy group at C6. |
| H5 | ~7.2 - 7.4 | - | Less shielded than H3 due to proximity to the bromo and chloromethyl groups. |
| -CH₂Cl | ~4.5 - 4.7 | ~45 - 50 | Deshielded by the adjacent chlorine atom and the aromatic ring. |
| -OCH₃ | ~3.9 - 4.1 | ~55 - 60 | Typical range for a methoxy group attached to an aromatic ring. |
| C2 | - | ~140 - 145 | Deshielded by direct attachment of the electronegative bromine atom. nih.gov |
| C3 | - | ~110 - 115 | Shielded by the electron-donating effect of the methoxy group at C6. |
| C4 | - | ~148 - 153 | Deshielded due to substitution with the chloromethyl group. |
| C5 | - | ~115 - 120 | Shielded by the ortho-methoxy group. |
| C6 | - | ~160 - 165 | Strongly deshielded by the directly attached, electron-donating oxygen atom. spectrabase.com |
Mechanistic Insights from Computational Studies
Elucidation of Reaction Pathways and Transition State Structures
Computational chemistry is an essential tool for elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. rsc.org By mapping the potential energy surface (PES), researchers can determine reaction barriers (activation energies) and reaction energies, providing deep insight into the kinetics and thermodynamics of a chemical transformation. researchgate.net
For this compound, a primary reaction pathway of interest is nucleophilic substitution at the chloromethyl group (a SN2 reaction), as this benzylic-like halide is highly activated. researchgate.net Another possible pathway is nucleophilic aromatic substitution (SNAr) at the C2 position, displacing the bromide. nih.gov
A computational study of a nucleophilic attack (e.g., by an amine or hydroxide) on the chloromethyl carbon would involve:
Geometry Optimization: Finding the minimum energy structures of the reactants (this compound and the nucleophile) and the products.
Transition State (TS) Search: Locating the first-order saddle point on the PES connecting reactants and products. This structure represents the highest energy point along the minimum energy path. For an SN2 reaction, this would feature an elongated C-Cl bond and a partially formed C-Nucleophile bond. rsc.orgscispace.com
Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov
Intrinsic Reaction Coordinate (IRC) Calculation: Following the path downhill from the TS to confirm that it connects the intended reactants and products.
DFT calculations on similar SN2 reactions involving pyridine derivatives show that the activation barriers are sensitive to the nature of the nucleophile, the leaving group, and solvent effects. researchgate.netrsc.org For the SN2 reaction at the chloromethyl group, a relatively low activation energy would be expected. In contrast, the SNAr pathway at C2 would likely have a higher activation barrier due to the energy cost of disrupting the aromaticity of the pyridine ring to form the Meisenheimer intermediate. nih.gov
| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | This compound + Nu⁻ | 0.0 (Reference) |
| Transition State (TS) | [Nu···CH₂(Py)···Cl]⁻‡ | +15 to +25 |
| Products | 2-Bromo-4-(nucleomethyl)-6-methoxypyridine + Cl⁻ | -10 to -30 (Exergonic) |
Prediction of Stability and Intramolecular Interactions
The three-dimensional structure, stability, and reactivity of a molecule are governed by a delicate balance of covalent bonds and weaker intramolecular interactions. Computational methods can accurately predict the relative stabilities of different conformers and quantify the energetic contributions of non-covalent interactions like hydrogen bonds, halogen bonds, and steric repulsion. rsc.org
For this compound, the primary source of conformational flexibility arises from the rotation of the methoxy (-OCH₃) and chloromethyl (-CH₂Cl) groups relative to the pyridine ring.
Methoxy Group Conformation: Studies on 2-methoxypyridine (B126380) have shown that the cis (or syn) conformer, where the methyl group is oriented towards the ring nitrogen, is often the most stable. rsc.org This preference can be influenced by a combination of steric effects and orbital interactions, such as exchange repulsion between the σ-orbitals of the methoxy group and the pyridine ring. rsc.org A similar preference is expected for the title compound, leading to a planar or near-planar arrangement of the C-O-C-N atoms.
Chloromethyl Group Conformation: The rotation of the -CH₂Cl group will also lead to different conformers. The most stable orientation will likely seek to minimize steric hindrance with the adjacent hydrogen at the C3 and C5 positions of the pyridine ring.
Intramolecular Interactions: Although the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···O interactions could play a minor role in stabilizing certain conformations. More significantly, repulsive steric and electrostatic interactions between the bulky bromine atom, the chloromethyl group, and the methoxy group will be key determinants of the molecule's preferred geometry. Natural Bond Orbital (NBO) analysis is a common computational technique used to identify and quantify these stabilizing and destabilizing orbital interactions. tandfonline.com
A conformational search using DFT would reveal the global minimum energy structure and the relative energies of other stable conformers, providing insight into the molecule's structural landscape.
Advanced Computational Methodologies
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational landscapes that are often inaccessible through experimental techniques alone. For this compound and its analogs, MD simulations are instrumental in exploring the vast conformational space, identifying stable and transient geometries, and understanding the influence of substituents on the molecule's flexibility and intermolecular interactions.
The exploration of the conformational landscape begins with the generation of an initial three-dimensional structure of this compound. This structure is then placed in a simulated environment, typically a box of solvent molecules such as water, to mimic physiological or solution-phase conditions. The system is then subjected to a series of energy minimization steps to relax any steric clashes or unfavorable interactions.
Following minimization, the system is gradually heated to a target temperature and equilibrated to ensure it reaches a stable state. During the production phase of the MD simulation, the trajectories of all atoms in the system are calculated by integrating Newton's equations of motion over a period of time, often spanning from nanoseconds to microseconds. This process generates a trajectory file that contains a series of "snapshots" of the molecule's conformation at different time points.
Analysis of this trajectory provides a wealth of information about the conformational preferences of this compound. Key dihedral angles, such as those involving the chloromethyl and methoxy groups relative to the pyridine ring, are monitored to identify preferred rotational states (rotamers). The flexibility of the molecule can be quantified by calculating the root-mean-square deviation (RMSD) of the atomic positions over time, which measures the average distance between the atoms of superimposed conformations.
To identify distinct conformational families, clustering algorithms can be applied to the trajectory data. These algorithms group similar conformations together, allowing for the identification of the most populated and, therefore, most energetically favorable conformational states. The representative structure from each cluster provides a model for a stable conformation of the molecule. The relative populations of these clusters can be used to estimate the free energy differences between different conformational states.
The insights gained from MD simulations of this compound and its analogs are crucial for understanding their structure-activity relationships. For instance, the preferred conformation of the molecule can significantly influence its ability to bind to a biological target. By understanding the dynamic behavior and conformational preferences, researchers can design more potent and selective analogs. Furthermore, MD simulations can be used to study the interactions between the pyridine derivative and its environment, such as a protein binding pocket or a lipid membrane, providing a more complete picture of its behavior at the molecular level. nih.gov
Interactive Data Table: Conformational Analysis Parameters
| Parameter | Description | Typical Analysis Method |
|---|---|---|
| Dihedral Angles | Rotation around specific chemical bonds, defining the orientation of substituents. | Time evolution plots, histograms to identify rotameric states. |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of a conformation from a reference structure over time, indicating structural stability and flexibility. | RMSD vs. time plots to assess equilibration and conformational drift. |
| Cluster Analysis | Groups similar conformations from the trajectory to identify dominant conformational states. | Algorithms like RMSD-based clustering or dihedral-based clustering. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent, indicating changes in exposure of different functional groups. | SASA vs. time plots to analyze conformational changes that alter solvent exposure. |
Detailed research findings from analogous pyridine systems have demonstrated the utility of MD simulations in elucidating complex molecular behaviors. For example, studies on other substituted pyridines have successfully characterized the conformational preferences of flexible side chains and their impact on intermolecular interactions. mdpi.comnih.gov These studies often reveal a complex interplay of steric and electronic effects that govern the conformational landscape. By applying similar advanced computational methodologies to this compound, a deeper understanding of its chemical and biological properties can be achieved.
Applications in Advanced Organic Synthesis and Material Science Research
Utilization as a Versatile Synthetic Building Block
The reactivity of 2-Bromo-4-(chloromethyl)-6-methoxypyridine is defined by its distinct functional groups. The chloromethyl group serves as an electrophilic site, susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. The bromo substituent on the pyridine (B92270) ring is a classic handle for cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds. The methoxy (B1213986) group, an electron-donating group, can influence the reactivity of the pyridine ring.
Precursor for Complex Heterocyclic Architectures
Substituted pyridines are foundational components in the synthesis of a wide array of complex heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. The dual reactivity of this compound would theoretically allow for sequential or one-pot reactions to construct fused ring systems. For instance, the chloromethyl group could react with a dinucleophile, followed by an intramolecular cross-coupling reaction involving the bromo group to forge a new heterocyclic ring fused to the pyridine core. While specific examples utilizing this exact compound are not readily found, the general strategy is a cornerstone of modern heterocyclic chemistry.
Intermediate in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and saving resources. The distinct reactive sites on this compound make it a hypothetical candidate for such processes. For example, one could envision a scenario where the chloromethyl group participates in an initial reaction, and the resulting intermediate then undergoes a subsequent transformation involving the bromo-substituted pyridine ring, all within a single reaction vessel. However, specific documented instances of this compound being used in MCRs or cascade reactions are not available in the reviewed literature.
Design and Synthesis of Advanced Organic Materials
The development of advanced organic materials with tailored electronic, optical, or catalytic properties often relies on the precise arrangement of functional building blocks. Substituted pyridines are frequently incorporated into such materials.
Scaffolds for Ligand Development in Catalysis and Coordination Chemistry
Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to the nitrogen atom's ability to coordinate with a wide range of metal ions. The functional handles on this compound would permit its elaboration into more complex ligand structures. The chloromethyl group can be used to attach the pyridine unit to a larger molecular framework or to introduce additional donor atoms. The bromo-group can be substituted via cross-coupling reactions to introduce other coordinating groups. This would allow for the synthesis of mono- or polydentate ligands with tunable steric and electronic properties for use in homogeneous catalysis.
Functionalization of Polymeric or Inorganic Supports for Heterogeneous Systems
Immobilizing catalytically active species onto solid supports is a key strategy for developing heterogeneous catalysts, which offer advantages in terms of separation and recyclability. The chloromethyl group of this compound provides a reactive anchor for grafting the molecule onto polymeric or inorganic surfaces (e.g., silica (B1680970), carbon materials) that have been functionalized with appropriate nucleophiles. Once attached, the bromo- and pyridyl- functionalities could be further modified or used to chelate metal ions, creating a solid-supported catalyst. Research on the analogous compound, 2-bromo-6-chloromethylpyridine, has demonstrated the feasibility of this approach for immobilizing transition metal ions onto functionalized carbons. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
